(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) involves its ability to bind to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition can lead to various physiological effects such as decreased fluid secretion and increased bicarbonate levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) depend on the specific application and concentration used. In medicine, this compound has shown potential as a treatment for various diseases such as glaucoma, epilepsy, and cancer. In materials science, (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) has been studied for its ability to modify the surface properties of substrates, which can lead to improved sensor performance and electronic device efficiency. In catalysis, this compound has been studied for its potential to catalyze various chemical reactions such as the oxidation of alcohols.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide). These include:
1. Further studies on the mechanism of action of this compound and its potential as a treatment for various diseases.
2. Development of new synthesis methods for (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) that are more cost-effective and environmentally friendly.
3. Investigation of the potential applications of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) in catalysis and materials science.
4. Development of new derivatives of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) with improved properties and efficacy.
Conclusion:
In conclusion, (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) is a compound with significant potential in various fields such as medicine, materials science, and catalysis. Further research and development of this compound can lead to the discovery of new applications and improved properties.
Synthesemethoden
The synthesis of (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) involves the reaction of naphthalene-1,4-diamine and 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has shown promising results as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion. In materials science, (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethoxybenzenesulfonamide) has been studied for its ability to form self-assembled monolayers on various substrates, which can be used in the development of sensors and electronic devices. In catalysis, this compound has been studied for its potential as a catalyst in various chemical reactions.
Eigenschaften
IUPAC Name |
(NE)-4-ethoxy-N-[(4E)-4-(4-ethoxyphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S2/c1-3-33-19-9-13-21(14-10-19)35(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-36(31,32)22-15-11-20(12-16-22)34-4-2/h5-18H,3-4H2,1-2H3/b27-25+,28-26+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGGNNODKMXQJ-NBHCHVEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)OCC)C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)OCC)/C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.